molecular formula C20H20N2O4S2 B2616286 5-ethyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide CAS No. 946333-53-5

5-ethyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide

Cat. No. B2616286
CAS RN: 946333-53-5
M. Wt: 416.51
InChI Key: NHUKPOFOVMMVEK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a tetrahydroquinoline ring, and a furoyl group. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .

Scientific Research Applications

Synthesis and Vasodilatory Activity

Morikawa et al. (1989) developed a series of aromatic sulfonamides, the N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives, demonstrating significant vasodilatory action. These compounds were synthesized from 5-isoquinolinesulfonic acid and evaluated in vivo, showing potential as cardiovascular drugs comparable to diltiazem in potency Morikawa, A., Sone, T., & Asano, T., 1989.

Pummerer-Diels-Alder Route for Furo[3,4-c]pyridines

Sarkar et al. (2003) explored the Pummerer reaction to generate alpha-thiocarbocation, leading to the production of alpha-thio-substituted furo[3,4-c]pyridines. This method facilitates the synthesis of heterocyclic analogues of 1-arylnaphthalene lignans, showcasing an innovative approach to creating complex molecular structures Sarkar, T., Panda, N., & Basak, S., 2003.

Synthesis and Cytotoxicity of Aminomethylselenopheno[3,2-b]thiophene Sulfonamides

Arsenyan et al. (2016) synthesized 5-aminomethyl-substituted 6-chloroselenopheno[3,2-b]thiophene-2-sulfonamides, evaluating their cytotoxicity against various cancer cell lines. This study adds to the understanding of sulfonamide derivatives' potential in cancer treatment Arsenyan, P., Rubina, K., & Domracheva, I., 2016.

Sulfonated Graphene Oxide as Catalyst

Antunes et al. (2014) demonstrated that sulfonated, partially reduced graphene oxide exhibits superior catalytic performance for biofuel production, specifically in converting 5-(hydroxymethyl)-2-furfural into biofuels. This research highlights the application of sulfonamide-related compounds in enhancing catalytic reactions for sustainable energy solutions Antunes, M. M., Russo, P., Wiper, P., Veiga, J. M., Pillinger, M., Mafra, L., Evtuguin, D., Pinna, N., & Valente, A., 2014.

Future Directions

Thiophene-based compounds have attracted great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Mechanism of Action

properties

IUPAC Name

5-ethyl-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-2-16-8-10-19(27-16)28(24,25)21-15-7-9-17-14(13-15)5-3-11-22(17)20(23)18-6-4-12-26-18/h4,6-10,12-13,21H,2-3,5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUKPOFOVMMVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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